molecular formula C9H8ClN3 B2433268 8-Chloro-2-methylquinazolin-4-amine CAS No. 1691116-87-6

8-Chloro-2-methylquinazolin-4-amine

Cat. No.: B2433268
CAS No.: 1691116-87-6
M. Wt: 193.63
InChI Key: KCQKQSWMDYTWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-methylquinazolin-4-amine (CAS 1691116-87-6) is an organic compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 g/mol . This chemical belongs to the quinazoline family, a class of heterocyclic compounds recognized for their significant value in medicinal chemistry and drug discovery research . Quinazolinone-based structures are frequently explored as core scaffolds in the development of novel therapeutic agents . Specifically, derivatives similar to this compound are of high interest in the rational design of multitarget drugs. Scientific literature highlights that quinazolin-4-amine pharmacophores can be incorporated into complex molecules designed to simultaneously inhibit key oncogenic pathways, such as phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) . Furthermore, peptide derivatives of other quinazolinone analogs have demonstrated notable antimicrobial and anthelmintic (anti-worm) activities in research settings, showing efficacy against pathogens like Pseudomonas aeruginosa , Klebsiella pneumoniae , and the fungus Candida albicans . The chloro and methyl substituents on the quinazoline core make it a versatile synthetic intermediate for further functionalization via cross-coupling reactions and nucleophilic substitutions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-2-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-12-8-6(9(11)13-5)3-2-4-7(8)10/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQKQSWMDYTWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2Cl)C(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691116-87-6
Record name 8-chloro-2-methylquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structure Activity Relationship Sar Analysis of 8 Chloro 2 Methylquinazolin 4 Amine Derivatives

Influence of Halogenation at the C-8 Position on Biological Activity Profiles

The presence and nature of a halogen at the C-8 position of the quinazoline (B50416) ring can significantly modulate the biological activity of the resulting derivatives. Studies have shown that halogen substitution at this position is a critical determinant of antimicrobial and cytotoxic activities. nih.gov For instance, the introduction of a chlorine atom at C-8, as seen in the parent compound 8-Chloro-2-methylquinazolin-4-amine, has been associated with notable biological effects.

While the provided data primarily focuses on quinazolinone derivatives, the principles can be extrapolated to quinazolin-4-amine (B77745) compounds. The consensus is that halogenation at the C-8 position is a key strategy for enhancing the biological profile of quinazoline-based molecules.

Table 1: Effect of Halogenation on Biological Activity

Compound/ModificationPosition of HalogenationObserved Biological Effect
Quinazolinone DerivativeC-6 and C-8 (Iodine)Significantly improved antibacterial activity nih.gov
Quinazolinone DerivativeC-6 and C-8 (General Halogen)Enhanced antimicrobial activities nih.gov

Critical Role of the C-2 Methyl Moiety in Molecular Recognition and Potency

The substituent at the C-2 position of the quinazoline ring is a pivotal factor in determining the molecule's interaction with its biological target and, consequently, its potency. For this compound, the methyl group at this position is not merely a simple alkyl substituent but a key element for molecular recognition.

SAR studies have consistently highlighted the importance of small, lipophilic groups at the C-2 position for various biological activities. nih.gov In the context of anticancer activity, particularly for tubulin polymerization inhibition, small lipophilic groups at the C-2 position of the quinazoline may increase the activity. nih.gov This suggests that the C-2 methyl group of this compound likely contributes to favorable hydrophobic interactions within the binding pocket of its target protein.

Furthermore, research on quinazolinone derivatives has established that the presence of a methyl or thiol group at the C-2 position is essential for antimicrobial activities. nih.gov This underscores the critical nature of the C-2 substituent in defining the spectrum of biological effects. The size and lipophilicity of the group at C-2 appear to be finely tuned for optimal interaction with the target, and the methyl group in this compound fits this requirement.

Table 2: Influence of C-2 Position Substituents on Activity

Compound ClassC-2 SubstituentBiological Activity Impact
Quinazoline DerivativesSmall lipophilic groupsIncreased tubulin polymerization inhibition nih.gov
Quinazolinone DerivativesMethyl or thiol groupsEssential for antimicrobial activities nih.gov

Consequence of the C-4 Amino Group for Ligand-Receptor Interactions and Biological Effects

The amino group at the C-4 position of the quinazoline core is a crucial feature for establishing key interactions with biological targets, significantly influencing the compound's biological effects. This functional group is often involved in forming hydrogen bonds, which are vital for the stable binding of the ligand to its receptor.

In the context of kinase inhibition, the 4-aminoquinazoline moiety is essential for activity. nih.gov Specifically, the presence of an aniline (B41778) moiety or another lipophilic group at the C-4 position is considered mandatory for affinity towards the ATP-binding pocket of kinases. nih.gov This is attributed to the extension of the molecule into a hydrophobic pocket and the creation of novel interactions that are not available to the natural ligand, ATP. nih.gov The amino group itself can act as a hydrogen bond donor, further anchoring the inhibitor within the active site.

SAR studies on quinazoline-based EGFR tyrosine kinase inhibitors have revealed that the N-1 and N-3 atoms of the quinazoline ring form hydrogen bonds with key methionine and threonine residues in the kinase's active site. nih.gov The substituent at the C-4 position, in this case, the amino group, plays a critical role in orienting the quinazoline core correctly for these interactions to occur. Modifications to this group can drastically alter the binding mode and, consequently, the inhibitory potency.

Table 3: Role of the C-4 Amino Group in Biological Interactions

Compound ClassKey InteractionBiological Consequence
4-Amino-quinazoline DerivativesExtension into hydrophobic pocket of kinasesMandatory for affinity to ATP-binding site nih.gov
Quinazoline-based EGFR TKIsCorrect orientation for H-bonding of N-1 and N-3Tighter binding and increased potency nih.gov

Systematic SAR Studies of Substitutions on the Benzene (B151609) Ring (e.g., C-5, C-6, C-7)

Systematic structure-activity relationship (SAR) studies focusing on substitutions on the benzene ring of the quinazoline scaffold have provided valuable insights into optimizing the biological activity of these compounds. The electronic nature and steric bulk of substituents at the C-5, C-6, and C-7 positions can profoundly influence potency and selectivity.

For instance, in the development of EGFR kinase inhibitors, the substitution of the lateral benzene ring at the C-6 position with small and lipophilic groups has been shown to increase inhibitory potency. nih.gov Conversely, the introduction of hydrophilic groups at this position leads to a decrease in activity. nih.gov This highlights the importance of maintaining a favorable hydrophobic profile in this region of the molecule.

In a different context, for quinazoline derivatives targeting PARP, placing a nitro group at the C-6 position of the quinazoline ring was found to increase activity. nih.gov This suggests that electron-withdrawing groups at this position can be beneficial for certain biological targets. Furthermore, research on other quinazoline-based inhibitors has indicated that bulkier substituents at the C-7 position of the quinazoline core are favorable for inhibitory activity. nih.gov

Table 4: Impact of Benzene Ring Substitutions on Activity

PositionSubstituent TypeEffect on Biological ActivityTarget/Context
C-6Small, lipophilic groupsIncreased inhibitory potencyEGFR Kinase nih.gov
C-6Hydrophilic groupsDecreased activityEGFR Kinase nih.gov
C-6Nitro groupIncreased activityPARP Inhibition nih.gov
C-7Bulkier substituentsFavorable for inhibitory activityEGFR Kinase nih.gov

Systematic SAR Studies of Substitutions on the Pyrimidine (B1678525) Ring (e.g., C-2, C-4)

The pyrimidine ring of the quinazoline scaffold offers key positions for substitution that significantly impact biological activity. As previously discussed, the C-2 and C-4 positions are particularly critical for molecular recognition and potency.

Systematic studies have reinforced the importance of the substituent at the C-2 position. For instance, in the pursuit of BCRP (Breast Cancer Resistance Protein) inhibitors, it was demonstrated that a meta or para pyridyl ring at the C-2 position of quinazoline produced promising activity. nih.gov This indicates that aromatic substituents at this position can be well-tolerated and even enhance activity against specific targets.

The C-4 position is arguably one of the most extensively studied positions on the pyrimidine ring. The presence of an amino group or a substituted amino group is a recurring theme in many biologically active quinazoline derivatives. For example, a quinazoline moiety substituted at the C-4 position with an aminophenyl group is a requirement for tubulin polymerization inhibition. nih.gov Furthermore, the 4-anilinoquinazoline (B1210976) moiety is considered essential for the activity of certain kinase inhibitors. nih.gov The nature of the substituent on the C-4 amino group is also critical. For instance, in the context of BCRP inhibition, both meta and para substituents on the aniline ring at the 4-position were found to be preferred. nih.gov

Table 5: Influence of Pyrimidine Ring Substitutions

PositionSubstituentBiological Activity/Requirement
C-2Meta or para pyridyl ringPromising BCRP inhibitory activity nih.gov
C-4Aminophenyl groupRequired for tubulin polymerization inhibition nih.gov
C-44-anilino moietyEssential for certain kinase inhibitor activity nih.gov
C-4 (Aniline)Meta and para substituentsPreferred for BCRP inhibitory activity nih.gov

Impact of Linker Groups and Conformational Flexibility on SAR

Studies on dual EGFR/VEGFR2 inhibitors have shown that a longer chain linker between the quinazoline core and a triazole moiety was favorable for inhibitory activity. nih.gov In another series of 4-anilino-quinazoline derivatives, the optimal length of the carbon chain linker for the highest dual EGFR/HER2 inhibitory activity was found to be four carbons. nih.gov However, in a different series, compounds with a three-carbon alkyloxy linker were less potent than those with a two-carbon bridge due to an unfavorable binding mode. nih.gov These findings underscore that the ideal linker length is highly context-dependent and specific to the target and the nature of the linked fragments.

The flexibility of the linker is also a key consideration. While some flexibility is necessary to allow the molecule to adopt an optimal binding conformation, excessive flexibility can be detrimental due to the entropic cost of freezing the linker upon binding. nih.gov The replacement of a more rigid amide linker with a more flexible methyl-amino linker between a phenyl and quinazoline moiety led to a significant decrease in inhibitory activity, highlighting the delicate balance required. nih.gov Conversely, replacing the quinazoline nucleus with a more flexible pyrimidine core has been a successful strategy in developing the third generation of EGFR inhibitors. nih.gov

Table 6: Effect of Linker Properties on Biological Activity

Linker FeatureObservationBiological Context
Longer chain lengthFavorable for inhibitory activityDual EGFR/VEGFR2 inhibitors with a triazole moiety nih.gov
Four-carbon chainOptimal for dual inhibitory activity4-anilino-quinazoline derivatives targeting EGFR/HER2 nih.gov
Three-carbon vs. Two-carbon bridgeLess potent with three-carbon linkerEGFR inhibitors nih.gov
Flexible methyl-amino vs. rigid amideDecreased inhibitory activity with flexible linkerPhenyl-quinazoline derivatives nih.gov
Flexible pyrimidine coreLed to development of 3rd gen EGFR inhibitorsReplacement for quinazoline nucleus nih.gov

Mechanistic Investigations of Biological Activities of 8 Chloro 2 Methylquinazolin 4 Amine and Its Analogs

Elucidation of Molecular Target Interactions

The biological activities of 8-Chloro-2-methylquinazolin-4-amine and its analogs are primarily attributed to their interactions with specific molecular targets within the cell. These interactions, particularly with protein kinases and ATP-binding cassette (ABC) transporters, are crucial in mediating their therapeutic effects. The quinazoline (B50416) scaffold serves as a versatile framework for the development of targeted inhibitors, allowing for modifications that enhance potency and selectivity.

Protein Kinase Inhibition Mechanisms

Quinazoline derivatives are a prominent class of protein kinase inhibitors, a fact underscored by the number of approved drugs for cancer therapy that are based on this scaffold. mdpi.com These small molecules typically function by competing with adenosine (B11128) triphosphate (ATP) for its binding site in the kinase domain, thereby blocking the downstream signaling pathways that are often hyperactivated in cancer cells. mdpi.com The specific substitutions on the quinazoline ring system dictate the inhibitor's affinity and selectivity for different kinases.

The Epidermal Growth Factor Receptor (EGFR) is a key member of the ErbB family of receptor tyrosine kinases and a critical mediator of cellular processes such as proliferation, survival, and migration. nih.gov Dysregulation of EGFR signaling is a common feature in various cancers, making it a prime target for therapeutic intervention. frontiersin.org Analogs of this compound, specifically those with a 4-anilinoquinazoline (B1210976) core, have been extensively developed as EGFR inhibitors. researchgate.netamazonaws.com

These inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades. mdpi.com The efficacy of these inhibitors is often influenced by the substitution pattern on the quinazoline and anilino moieties. For instance, the introduction of a chloro-substituent in the meta position of the aniline (B41778) residue has been shown to increase inhibitory activity. nih.gov Furthermore, the addition of groups like phenyl urea (B33335) at the C-6 position of the quinazoline scaffold can enhance EGFR inhibitory activity. frontiersin.org Some quinazolinone derivatives have demonstrated potent, low nanomolar inhibitory activity against EGFR. nih.gov

Advanced generations of these inhibitors have been designed to target mutant forms of EGFR that confer resistance to earlier drugs. nih.gov For example, irreversible inhibitors containing an acrylamide (B121943) functional group at the C-6 position of the quinazoline ring can form a covalent bond with a cysteine residue in the EGFR active site, leading to permanent inactivation.

Compound TypeTargetIC50 (nM)Reference
4-Anilino-quinazoline derivative (Compound 5)EGFR1 nih.gov
Quinazolinone (Compound 23)EGFRL858R/T790M0.2 nih.gov
2-nitroimidazole substituted anilinoquinazoline (B1252766) (Compound 15)EGFR-TK0.47 mdpi.com
6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline (Compound 21)EGFRwt46.1 nih.gov

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity. EGFRwt refers to wild-type EGFR. EGFRL858R/T790M is a mutant form of EGFR.

Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family, is a key therapeutic target in cancers where it is overexpressed, such as in certain types of breast and gastric cancers. nih.gov While many quinazoline-based inhibitors target both EGFR and HER2, achieving high selectivity for HER2 over EGFR has been a significant challenge. nih.gov

Analogs of this compound have been developed as dual EGFR/HER2 inhibitors, and in some cases, as HER2-selective inhibitors. nih.gov For instance, certain 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have shown potent cytotoxic activity against HER2-positive breast cancer cells by significantly inhibiting both EGFR and HER2 kinases. chemmethod.com One such derivative demonstrated superior HER2 inhibition, achieving almost complete inhibition at a concentration of 500 nM, comparable to the established dual inhibitor, lapatinib (B449). chemmethod.com

The development of isoquinoline-tethered quinazoline derivatives has shown promise in enhancing selectivity for HER2. These analogs have demonstrated a 7- to 12-fold greater selectivity for HER2 over EGFR compared to lapatinib in kinase assays. nih.gov This selectivity is crucial as it may lead to a better therapeutic window and reduced side effects associated with EGFR inhibition.

Compound ClassTargetKey FindingsReference
Isoquinoline-tethered quinazoline derivativesHER27- to 12-fold enhanced selectivity over EGFR compared to lapatinib. nih.gov
6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl) quinazolin-4-amine (B77745) derivatives (Compound 12)HER2Nearly complete inhibition at 500 nM, comparable to lapatinib. chemmethod.com
Quinazoline derivatives (Compound 1d)HER2Better inhibitory activity than afatinib.

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, controlling essential cellular functions like growth, proliferation, and survival. nih.govbohrium.com Consequently, the components of this pathway are attractive targets for cancer therapy. Several quinazoline-based compounds have been identified as inhibitors of the PI3K pathway. nih.govbohrium.com

The quinazoline scaffold can mimic the adenosine part of ATP, allowing it to interact with the hinge region and the affinity pocket within the PI3K kinase domain. nih.gov Modifications to the quinazoline structure can confer selectivity for different PI3K isoforms. For example, 4-aryl quinazolines have been optimized to be potent and selective inhibitors of the PI3Kδ isoform, which is predominantly expressed in leukocytes and plays a critical role in inflammatory diseases and B-cell malignancies. nih.gov

Some dimorpholinoquinazoline-based compounds have been synthesized as potential inhibitors of the PI3K/Akt/mTOR cascade. nih.gov These compounds have shown the ability to inhibit the phosphorylation of downstream effectors like Akt and S6K. nih.gov The replacement of the triazine core in known pan-PI3K inhibitors with a quinazoline fragment has been explored as a strategy to potentially achieve more selective inhibition of the PI3Kα isoform. nih.gov

Compound ClassTarget PathwayMechanism of ActionReference
Dimorpholinoquinazoline-based derivativesPI3K/Akt/mTORInhibition of Akt, mTOR, and S6K phosphorylation. nih.gov
4-Aryl quinazolinesPI3KδSelective inhibition of the PI3Kδ isoform. nih.gov
Quinazoline-based FDA-approved drugs (e.g., idelalisib, copanlisib)PI3KInhibition of the PI3K/AKT signaling cascade. bohrium.com

The therapeutic potential of quinazoline derivatives extends beyond EGFR and HER2, with many analogs exhibiting inhibitory activity against a range of other tyrosine kinases. mdpi.comnih.gov This multi-targeting ability can be advantageous in cancer therapy by simultaneously blocking several signaling pathways that contribute to tumor growth and survival.

For example, certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in addition to EGFR and HER2. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Dual inhibition of EGFR and VEGFR-2 by 4-anilino-quinazoline derivatives has been a successful strategy in developing anti-cancer agents. amazonaws.com

Furthermore, some novel anilinoquinazoline derivatives have been identified as inhibitors of both receptor and non-receptor tyrosine kinases. nih.gov A quinazolinone hydrazide triazole derivative, CM9, was found to inhibit not only MET kinase but also ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3). frontiersin.org This broad-spectrum kinase inhibition highlights the versatility of the quinazoline scaffold in generating multi-targeted kinase inhibitors. nih.gov

Compound ClassOther Kinase TargetsSignificanceReference
Quinazolin-4(3H)-one derivativesCDK2, VEGFR-2Potent multi-kinase inhibition. nih.gov
4-Anilino-quinazoline derivativesVEGFR-2Dual EGFR/VEGFR-2 inhibition for anti-angiogenic and anti-proliferative effects. amazonaws.com
Quinazolinone hydrazide triazole (CM9)MET, ALK, AXL, FGFR1, VEGFR1, VEGFR3Broad-spectrum kinase inhibition. frontiersin.org

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., BCRP, P-gp)

ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process fueled by ATP hydrolysis. nih.govmdpi.com In cancer, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), is a major cause of multidrug resistance (MDR). nih.govmdpi.com These transporters can efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and effectiveness.

Quinazoline derivatives have emerged as potent modulators of ABC transporter activity, particularly as inhibitors of ABCG2. nih.govnih.gov By inhibiting these efflux pumps, quinazoline-based compounds can restore the sensitivity of resistant cancer cells to cytotoxic agents. nih.gov A study focused on novel 2,4-disubstituted quinazoline derivatives identified compounds with highly potent inhibitory effects against ABCG2, with one compound exhibiting an IC50 of 55 nM. nih.gov

The mechanism of interaction with ABCG2 involves the quinazoline inhibitor binding to the transporter, which can interfere with the binding or transport of chemotherapy drugs. nih.gov The introduction of nitrogen-containing moieties into various chemical scaffolds has been shown to influence the modulation of ABC transporter function. mdpi.com While direct studies on this compound are limited, the broader class of quinazolines demonstrates significant potential in overcoming multidrug resistance through the modulation of ABC transporters. nih.govnih.gov Some studies have also shown that exposure of cells to certain drugs can induce changes in the expression of multiple ABC transporters, including P-gp and BCRP. researchgate.net

Inhibition of Other Key Enzymes (e.g., Thymidylate Synthase, Poly(ADP-ribose) Polymerase)

Quinazoline derivatives have been investigated for their inhibitory effects on various key enzymes involved in cancer cell proliferation and survival. Analogs of this compound have shown potential as inhibitors of enzymes such as Thymidylate Synthase (TS) and Poly(ADP-ribose) Polymerase (PARP).

Poly(ADP-ribose) Polymerase (PARP) Inhibition:

A series of 2-alkyl- and 2-aryl-substituted 8-hydroxy-, 8-methoxy-, and 8-methylquinazolin-4(3H)-ones have been synthesized and evaluated for their ability to inhibit PARP. nih.gov In these studies, it was generally observed that an 8-hydroxy or 8-methyl substituent enhanced the inhibitory activity compared to an 8-methoxy group. nih.gov Notably, the 8-methylquinazolinone series demonstrated significant potency, with IC50 values ranging from 0.13 to 0.27 microM, making them among the most potent PARP inhibitors reported at the time. nih.gov For instance, 8-hydroxy-2-methylquinazolinone (NU1025) exhibited an IC50 value of 0.40 microM and was shown to potentiate the cytotoxicity of certain DNA-damaging agents in L1210 murine leukemia cells. nih.gov In contrast, N3-methylated quinazolinones were found to be essentially inactive, highlighting the importance of the N3 position for PARP inhibition. nih.gov

Thymidylate Synthase (TS) Inhibition:

Research into quinazoline-based antifolates has explored their potential as TS inhibitors. In one study, the replacement of the 4-oxygen atom of the quinazoline ring with sulfur in a series of 5,8-dideazafolic acid analogs did not diminish their ability to inhibit L1210 TS. nih.gov However, the introduction of a methylthio group at the 4-position significantly reduced TS inhibitory activity. nih.gov This suggests that while modifications at the 4-position are tolerated, the nature of the substituent is critical for maintaining potent enzyme inhibition. nih.gov

Cellular Mechanisms of Action

The cellular effects of this compound and its analogs are multifaceted, involving the modulation of critical cellular processes such as cell cycle progression, apoptosis, and cellular proliferation.

Modulation of Cell Cycle Progression and Arrest

Numerous studies have demonstrated that quinazoline derivatives can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For example, certain 4-aminoquinazoline derivatives have been shown to cause G1 cell cycle arrest by inhibiting PI3K signaling. nih.gov The specific phase of cell cycle arrest can be dependent on the cell type, the specific compound, and its concentration. nih.govresearchgate.net For instance, a Cdk4 inhibitor, a type of quinazoline derivative, was found to induce G1 arrest in NMuMG cells. nih.govresearchgate.net Similarly, cynaroside, a flavonoid, has been shown to induce G1/S-phase arrest in colorectal cancer cells by downregulating cell division cycle 25A (CDC25A). mdpi.com

Induction of Apoptosis Pathways and Markers

A key mechanism by which quinazoline derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. jofamericanscience.org

Several 4-anilinoquinazoline derivatives have been identified as potent inducers of apoptosis. nih.gov For example, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was discovered to be a highly active inducer of apoptosis, with an EC50 for caspase activation of 2 nM in T47D cells. nih.gov The induction of apoptosis by these compounds can occur through both the intrinsic and extrinsic pathways. nih.gov The intrinsic pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins, where pro-apoptotic members like Bax are upregulated and anti-apoptotic members like Bcl-2 are downregulated, leading to the release of cytochrome c and subsequent caspase activation. nih.gov The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of an initiator caspase like caspase-8. nih.gov

Inhibition of Cellular Proliferation and Migration in In Vitro Models

The ability of this compound analogs to inhibit cellular proliferation has been demonstrated across various cancer cell lines. nih.govnih.gov For example, compound 6b, a 4-aminoquinazoline derivative, showed potent antiproliferative activity against a panel of six cancer cell lines, including HCT-116 and MDA-MB-231. nih.gov Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was a potent inhibitor of cell proliferation in T47D cells with a GI50 of 2 nM. nih.gov The 4-aminoquinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its consistent appearance in biologically active compounds, including those with antiproliferative properties. nih.govresearchgate.net

Investigation of Microtubule Polymerization Inhibition

Certain analogs of this compound have been identified as inhibitors of microtubule polymerization. nih.govnih.gov Microtubules are dynamic polymers essential for various cellular functions, including cell division, and their disruption can lead to mitotic arrest and apoptosis. One such analog, LJK-11, a 5,8-disubstituted quinazoline, was found to inhibit microtubule polymerization, leading to the blockage of mitotic spindle formation and arresting cells in the early phase of mitosis. nih.gov Similarly, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine was also shown to inhibit tubulin polymerization. nih.gov

Molecular Recognition and Binding Mode Analysis

Understanding how these compounds interact with their molecular targets is crucial for rational drug design. Molecular docking and other computational studies have provided insights into the binding modes of quinazoline derivatives with their target enzymes.

For instance, in the context of PARP inhibition, the 8-methylquinazolinone series showed high potency, suggesting a favorable interaction within the enzyme's active site. nih.gov The lack of activity in N3-methylated analogs indicates that the N3 position is likely involved in a critical hydrogen bonding interaction. nih.gov

In the case of PI3Kα inhibition by 4-aminoquinazoline derivatives, compound 6b was found to selectively inhibit PI3Kα over other isoforms. nih.gov This selectivity is crucial for minimizing off-target effects.

For dual inhibitors targeting both PARP1 and bromodomain-containing protein 4 (BRD4), docking analysis revealed that the quinazolinone ring system of one compound formed key hydrogen bonds with Asn433 of BRD4. nih.gov

The regioselectivity of nucleophilic aromatic substitution at the 4-position of the quinazoline ring is a well-established phenomenon in the synthesis of these compounds. nih.gov Theoretical calculations have helped to explain this regioselectivity, showing that the carbon atom at position 4 is more susceptible to nucleophilic attack. nih.gov

Hydrogen Bonding Network Characterization

Hydrogen bonds are fundamental to the specific recognition and binding of ligands to their macromolecular targets. For this compound and its analogs, the quinazoline core and its substituents provide multiple hydrogen bond donor and acceptor sites, enabling a complex network of interactions within a receptor's active site.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring, along with the exocyclic amino group at position 4, are key players in forming hydrogen bonds. Molecular docking studies on various quinazoline derivatives have consistently highlighted the importance of these interactions. For instance, in the context of kinase inhibition, the N1 atom of the quinazoline ring and the 4-amino group often form critical hydrogen bonds with the hinge region of the ATP-binding pocket. A crucial hydrogen bond is frequently observed between the N1 of the quinazoline scaffold and the backbone amide of a methionine residue (e.g., Met793 in EGFR), an interaction that anchors the inhibitor in the active site. nih.gov

Furthermore, the 4-amino group can act as a hydrogen bond donor to backbone carbonyls or specific amino acid side chains. In studies of quinazolinones targeting NF-κB, the amino group has been shown to interact with residues such as Ser240. nih.gov The carbonyl group present in quinazolinone analogs (at position 4) also actively participates in hydrogen bonding, for example, with Lys241 and Asn247 in the NF-κB receptor. nih.gov While this compound lacks this carbonyl, the 4-amino group serves a similar purpose as a hydrogen bond donor.

The nature and position of substituents on the quinazoline ring significantly influence the hydrogen bonding network. Halogen atoms, such as the chloro group at position 8 in the title compound, can modulate the electronic properties of the ring system and potentially engage in halogen bonding, a non-covalent interaction with similarities to hydrogen bonding. Studies on related halo-substituted quinazolines suggest that these substituents can fine-tune the binding affinity. For example, the presence of a fluorine atom on the quinazoline ring has been shown to enable hydrogen bonding with residues like Arg305 and Asp271 in the NF-κB receptor, an interaction absent with a chlorine substituent in that specific context. nih.gov

Interaction Site Interacting Residue (Example Target) Interaction Type Significance
Quinazoline N1Met793 (EGFR)Hydrogen Bond AcceptorAnchors the inhibitor in the ATP-binding pocket.
4-Amino GroupSer240 (NF-κB)Hydrogen Bond DonorContributes to binding affinity and specificity.
Quinazolinone C4=OLys241, Asn247 (NF-κB)Hydrogen Bond AcceptorKey interaction for quinazolinone analogs.
Halogen SubstituentArg305, Asp271 (NF-κB)Potential Halogen/Hydrogen BondingModulates binding affinity.

Hydrophobic and π-Stacking Interactions

Beyond hydrogen bonding, the binding of this compound and its analogs is significantly stabilized by hydrophobic and π-stacking interactions. The bicyclic aromatic nature of the quinazoline core provides an ideal platform for such interactions within the often-hydrophobic ATP-binding cleft of kinases and other receptor sites.

The fused benzene (B151609) and pyrimidine (B1678525) rings of the quinazoline scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the active site. For example, in the context of ROR1 pseudokinase inhibition, the inhibitor ponatinib, which contains a related heterocyclic core, forms π-π stacking interactions with a gatekeeper phenylalanine residue (PHE552). acs.org Similarly, the aromatic rings of quinazoline derivatives can establish electrostatic π-cation interactions with positively charged residues like lysine (B10760008) and histidine. nih.govnih.gov

The substituents on the quinazoline ring also play a crucial role in defining the hydrophobic interaction profile. The 2-methyl group of this compound contributes to hydrophobic interactions within the binding pocket. The 8-chloro substituent, in addition to its electronic effects, enhances the lipophilicity of the molecule, potentially strengthening its interactions with hydrophobic pockets. Structure-activity relationship studies on 4-anilino-quinazoline derivatives have demonstrated that the aniline moiety extends into a hydrophobic pocket, which is critical for high-affinity binding. nih.gov The introduction of small hydrophobic substituents, such as -Cl and -CH3, on the aniline ring of 4-anilino-quinazoline derivatives has been shown to increase inhibitory activity against both EGFR and VEGFR2. nih.gov

Interaction Type Structural Feature Interacting Residues (Examples) Contribution to Binding
π-π StackingQuinazoline aromatic ringsPhe, Tyr, TrpStabilization of the ligand-receptor complex.
π-CationQuinazoline aromatic ringsLys, HisElectrostatic stabilization.
Hydrophobic Interactions2-Methyl group, 8-Chloro groupLeu, Val, Ala, IleIncreased binding affinity and lipophilicity.
Hydrophobic Pocket Extension4-Anilino moiety (in analogs)Hydrophobic residues in the binding cleftEssential for high-affinity inhibition.

Conformational Dynamics of Ligand-Receptor Complexes

The binding of a ligand to its receptor is not a static event but a dynamic process involving conformational changes in both the ligand and the protein. The study of the conformational dynamics of ligand-receptor complexes provides deeper insights into the mechanism of action and can explain aspects of binding affinity and residence time.

For this compound and its analogs, the flexibility of the molecule is relatively limited due to the rigid quinazoline scaffold. However, rotation around the bond connecting the 4-amino group and any substituent attached to it can allow for conformational adjustments to optimize interactions within the binding site. In the case of 4-anilino-quinazoline analogs, the torsional angle between the quinazoline and aniline rings is a key determinant of the binding conformation.

Molecular dynamics simulations of quinazolinone derivatives have revealed the stability of the ligand-protein complexes. These studies show how the ligand and receptor adapt to each other to maintain the crucial hydrogen bonding and hydrophobic interactions over time. For instance, the flexibility of certain side chains in the active site can allow for an "induced fit," where the protein conformation changes upon ligand binding to create a more complementary binding pocket.

The presence of specific substituents can also impact the conformational dynamics. For example, bulky substituents may restrict the rotational freedom of the ligand and could lead to steric clashes if the receptor cannot accommodate them. Conversely, a flexible side chain on the ligand could explore different regions of the binding pocket, potentially leading to interactions with allosteric sites. Lapatinib, a 4-anilino-quinazoline derivative, demonstrates this by having a (3-fluorophenyl)-methoxy moiety that engages in novel interactions with an allosteric pocket, contributing to its distinct binding profile compared to gefitinib (B1684475). nih.gov

Understanding the conformational landscape of the bound state is critical for designing inhibitors with improved properties, such as longer residence times, which can translate to more durable therapeutic effects.

Dynamic Aspect Structural Element Impact on Binding
Torsional RotationBond connecting 4-amino group to substituentsAllows for optimal positioning within the active site.
Induced FitFlexible receptor side chainsCreation of a more complementary binding pocket upon ligand binding.
Substituent FlexibilitySide chains on the quinazoline scaffoldCan explore different regions of the binding site and interact with allosteric pockets.
Ligand RigidityFused quinazoline ring systemProvides a stable anchor for binding interactions.

Computational Approaches in the Study of 8 Chloro 2 Methylquinazolin 4 Amine

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as 8-Chloro-2-methylquinazolin-4-amine, might interact with a biological target, typically a protein.

Research on quinazoline (B50416) derivatives frequently employs molecular docking to predict their binding modes and affinities for various protein targets. The 4-anilinoquinazoline (B1210976) core, for example, is known to be a privileged scaffold for developing inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both critical targets in cancer therapy. nih.govnih.gov Docking studies reveal that the quinazoline nitrogen at position 1 (N1) often acts as a key hydrogen bond acceptor, interacting with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase domain. nih.gov The 4-amino group, present in our target compound, is crucial for this interaction.

Another relevant target for quinazoline derivatives is DNA gyrase, a bacterial enzyme essential for DNA replication. nih.govrsc.org Docking of novel quinazolinone Schiff base derivatives into the active site of S. aureus DNA gyrase has identified key interactions with residues like Asn46 and Asp73, providing a structural basis for their antibacterial activity. rsc.org It is plausible that this compound could also be investigated as a potential antibacterial agent using this approach.

Table 1: Representative Docking Scores of Quinazoline Derivatives Against Various Protein Targets (Note: This data is from studies on analogous compounds to illustrate typical binding affinities.)

Compound ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesReference
Diaryl-thiourea-linked quinazolinesEGFR2ITY-Met793 nih.gov
Diaryl-thiourea-linked quinazolinesVEGFR-21YWN-Cys919 rsc.org
Quinazolinone Schiff basesS. aureus DNA Gyrase B2XCT-8.58Asn46, Asp73, Arg136 rsc.org
4-AnilinoquinazolinesVEGFR-24ASE-8.24Cys919, Asp1046 researchgate.netmdpi.com
Quinazolinone derivativesAcetylcholinesterase4EY7-Tyr124, Trp286 tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of new compounds and for guiding the optimization of lead molecules.

For the quinazoline scaffold, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netrsc.org These studies typically involve calculating a range of molecular descriptors (e.g., topological, electronic, physicochemical) for a set of quinazoline analogues with known activities.

A 2D-QSAR study on quinazoline derivatives as anticancer agents might reveal that descriptors like molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors/acceptors are crucial for activity. nih.gov For instance, a model for anti-breast cancer activity of quinazoline derivatives identified the importance of topological and electronic parameters. researchgate.net

In the context of this compound, a QSAR model could be developed using a library of related analogues. The model would help quantify the impact of the 8-chloro and 2-methyl substituents on a specific biological activity. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating regions where steric bulk (like the chloro or methyl group) or specific electrostatic properties would be favorable or unfavorable for activity, guiding further chemical modifications. rsc.orgnih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Quinazoline Derivatives (Note: This table presents descriptors found to be significant in QSAR studies of related compounds.)

QSAR Model TypeBiological ActivitySignificant Descriptor ClassesSpecific Descriptor ExamplesReference
2D-QSARAnticancer (MCF-7)Topological, ElectronicWiener index, Balaban index, Dipole moment researchgate.net
3D-QSAR (CoMSIA)Anticancer (Osteosarcoma)Steric, Electrostatic, HydrophobicContour maps indicating favorable regions nih.gov
2D-QSARAnti-inflammatoryPhysicochemicalLogP, Molar Refractivity mdpi.com
3D-QSAR (CoMFA)Antitumor (A549, PC-3)Steric, ElectrostaticContour maps rsc.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, molecular orbitals) of molecules. mpg.de It can provide insights into a molecule's reactivity, spectroscopic properties, and the mechanisms of chemical reactions at an atomic level. youtube.comyoutube.com

For this compound, DFT calculations would be employed to determine its optimized geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. acs.org

DFT studies on related quinazoline derivatives have been used to calculate parameters like ionization potential, electron affinity, and chemical hardness, which are useful in QSAR studies. nih.gov Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule. These maps can highlight the electron-rich nitrogen atoms of the quinazoline ring and the 4-amino group, which are likely sites for hydrogen bonding, and the relatively electron-deficient regions, providing a rationale for observed intermolecular interactions. acs.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. youtube.com This method simulates the movements of atoms and molecules, allowing for the analysis of conformational changes, the stability of ligand-protein complexes, and the explicit role of solvent molecules.

If a docking study suggests a stable binding mode for this compound in a protein target, an MD simulation would be the next logical step. The simulation, often run for nanoseconds, would assess the stability of the predicted binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. abap.co.innih.gov A stable RMSD over time suggests that the ligand remains securely in the binding pocket.

MD simulations on quinazoline derivatives complexed with targets like EGFR, DNA gyrase, or PARP1 have been performed to validate docking results. abap.co.innih.gov These simulations can reveal subtle conformational adjustments in both the ligand and the protein upon binding and can provide a more accurate estimation of binding free energy through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). abap.co.innih.gov For this compound, MD would confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking, providing a more robust model of its mechanism of action at the atomic level.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling identifies the 3D arrangement of these essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings).

Based on the structure of this compound or a set of active quinazoline analogues, a pharmacophore model can be generated. tandfonline.comnih.gov This model would typically include features like a hydrogen bond acceptor (from the quinazoline N1 or N3), a hydrogen bond donor (from the 4-amino group), and an aromatic ring feature. The 8-chloro group could be defined as a hydrophobic feature.

Once validated, this pharmacophore model can be used as a 3D query to search large chemical databases (virtual screening) to identify novel compounds that possess the same essential features in the correct spatial arrangement. tandfonline.comnih.gov This approach is a powerful tool for discovering new chemical scaffolds that might have similar biological activity to the initial quinazoline template, thus expanding the chemical space for a given therapeutic target.

Chemoinformatic Tools for Chemical Space Exploration and Library Design

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. researchgate.net In the context of this compound, chemoinformatic tools are essential for managing and analyzing data related to its properties and those of its analogues.

These tools are used to calculate a wide array of molecular descriptors for QSAR studies, to assess drug-likeness based on rules like Lipinski's Rule of Five, and to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govnih.gov For example, chemoinformatic analysis of a library of quinazoline derivatives can help filter out compounds with poor predicted oral bioavailability or potential toxicity early in the discovery process.

Furthermore, chemoinformatic methods are central to library design. researchgate.net Starting with the this compound scaffold, these tools can be used to design a virtual library of derivatives by systematically modifying substituents at various positions. The diversity and properties of this library can be analyzed to ensure broad coverage of the relevant chemical space, leading to a more efficient and targeted synthesis and screening effort.

Future Research Perspectives and Methodological Advancements for Quinazolinamines

Rational Design Strategies for Enhanced Selectivity and Potency

The pursuit of novel therapeutics with improved efficacy and reduced side effects hinges on the principles of rational drug design. For quinazolinamines like 8-Chloro-2-methylquinazolin-4-amine, computational and structure-based strategies are paramount for enhancing selectivity and potency. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of the structure-activity relationship (SAR) is fundamental. For quinazoline (B50416) derivatives, SAR studies have revealed that substitutions at various positions on the quinazoline ring significantly influence biological activity. acs.orgnih.gov For instance, small lipophilic groups at the C-2 position and electron-releasing groups at the C-5 and/or C-6 positions can enhance anticancer activity. nih.gov The placement of the chloro group at the 8-position and the methyl group at the 2-position of this compound provides a unique starting point for further optimization. Rational modifications, such as the introduction of different functional groups at the 4-amino position, can be systematically explored to identify derivatives with superior potency and selectivity for specific biological targets.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinities and modes of interaction between quinazolinamine derivatives and their target proteins. researchgate.netrsc.org These computational methods allow for the in silico screening of virtual libraries of compounds derived from the this compound scaffold, prioritizing the synthesis of molecules with the highest predicted activity. By analyzing the binding pocket of a target enzyme, researchers can design modifications to the lead compound that optimize interactions, such as hydrogen bonding and hydrophobic contacts, thereby enhancing potency. nih.gov

Table 1: Key Considerations in the Rational Design of this compound Analogs

Design StrategyObjectiveKey Parameters to Modify
Structure-Activity Relationship (SAR) Exploration Enhance potency and selectivitySubstituents at the 4-amino position, bioisosteric replacement of the chloro and methyl groups.
Computational Docking Predict binding affinity and modeOrientation and interactions within the target's active site.
Molecular Dynamics Simulations Assess stability of the ligand-protein complexConformational changes and binding free energy over time.
Pharmacophore Modeling Identify essential structural features for activitySpatial arrangement of hydrogen bond donors/acceptors, hydrophobic and aromatic features.

Exploration of Emerging Biological Targets and Disease Pathways

The versatility of the quinazoline scaffold allows for its application across a wide range of diseases. mdpi.comnih.govnih.gov While many quinazoline-based drugs target well-established pathways like the epidermal growth factor receptor (EGFR) in cancer, future research will focus on novel and emerging biological targets. nih.govnih.govfrontiersin.org

Kinase Inhibition: The quinazoline core is a well-established kinase inhibitor scaffold. nih.govemanresearch.org Beyond EGFR, research is expanding to other kinase families implicated in cancer and other diseases, such as Janus kinases (JAKs), Polo-like kinases (PLKs), and phosphoinositide 3-kinases (PI3Ks). emanresearch.orgemanresearch.orgbiomedres.us The this compound framework can be adapted to create selective inhibitors for these emerging kinase targets.

G-Quadruplex DNA Stabilization: Non-canonical DNA structures like G-quadruplexes (G4s) are emerging as promising targets for cancer therapy. nih.gov Certain quinazoline derivatives have shown the ability to bind and stabilize G4 structures, leading to cancer cell death. nih.gov The unique electronic and steric properties of this compound could be leveraged to design novel G4 stabilizers with high selectivity.

Other Therapeutic Areas: The pharmacological potential of quinazolinamines extends beyond oncology. Research has indicated their utility as anti-inflammatory, antimicrobial, antiviral, and anti-tubercular agents. mdpi.comnih.gov Exploring the activity of this compound and its derivatives against targets in these therapeutic areas could lead to the development of new treatments for a variety of infectious and inflammatory diseases.

Development of Advanced Synthetic Methodologies for Diversification and Scalability

The ability to efficiently synthesize a diverse library of compounds is crucial for drug discovery. Recent years have seen significant advancements in synthetic methodologies for quinazolines, moving towards more efficient, scalable, and environmentally friendly processes. mdpi.comnih.govnih.gov

Modern Synthetic Routes: Traditional methods for quinazoline synthesis often require harsh reaction conditions. snnu.edu.cn Modern approaches, including transition-metal-catalyzed cross-coupling reactions, C-H activation, and multi-component reactions, offer milder conditions and greater functional group tolerance. mdpi.comsnnu.edu.cnorganic-chemistry.org These methods facilitate the rapid generation of diverse quinazolinamine libraries based on the this compound core. For example, palladium- or copper-catalyzed reactions can be employed to introduce a wide variety of substituents at different positions of the quinazoline ring. nih.govorganic-chemistry.org

Scalable Synthesis: For a drug candidate to be viable, its synthesis must be scalable for large-scale production. The development of robust and high-yielding synthetic routes that utilize readily available starting materials and minimize purification steps is a key area of research. mdpi.com Methodologies like flow chemistry are being explored to improve the efficiency and safety of quinazoline synthesis on an industrial scale.

Table 2: Comparison of Synthetic Methodologies for Quinazoline Derivatives

Synthetic MethodAdvantagesDisadvantages
Classic Condensation Reactions Simple starting materialsOften require harsh conditions, limited functional group tolerance.
Transition-Metal Catalysis High efficiency, broad substrate scope, mild reaction conditions. mdpi.comCost of catalysts, potential for metal contamination.
Multi-Component Reactions High atom economy, operational simplicity, rapid assembly of complex molecules. nih.govOptimization can be challenging.
Microwave-Assisted Synthesis Reduced reaction times, improved yields. nih.govnih.govSpecialized equipment required, scalability can be an issue.
Photoredox Catalysis Metal-free, utilizes visible light, mild conditions. nih.govSubstrate scope can be limited.

Integration of Multidisciplinary Approaches

The complexity of drug discovery necessitates a collaborative and multidisciplinary approach. The successful development of quinazoline-based therapeutics will rely on the seamless integration of synthetic chemistry, computational biology, and biophysics. researchgate.net

Synthetic Chemistry provides the tools to create novel quinazolinamine derivatives. mdpi.com

Computational Biology offers predictive models to guide the design of these molecules and to understand their interactions with biological targets. researchgate.netnih.govresearchgate.net

Biophysical Techniques , such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance, provide experimental validation of the computational predictions and detailed insights into the binding mechanisms at the molecular level. nih.gov

This integrated approach creates a powerful feedback loop, where experimental results inform and refine computational models, leading to a more efficient and targeted drug discovery process.

Strategies to Overcome Mechanisms of Acquired Resistance in Targeted Pathways

A significant challenge in targeted cancer therapy is the development of acquired resistance, where the cancer cells evolve to no longer respond to the drug. mdpi.comnih.gov This is a well-documented issue for quinazoline-based EGFR inhibitors like gefitinib (B1684475) and erlotinib. mdpi.com

Understanding Resistance Mechanisms: Resistance can arise through various mechanisms, including mutations in the drug target that prevent the drug from binding, activation of alternative signaling pathways, and increased drug efflux from the cancer cell. nih.govnih.govresearchgate.net

Strategies for Overcoming Resistance:

Next-Generation Inhibitors: Designing new quinazolinamine derivatives that can effectively inhibit the mutated forms of the target protein is a key strategy. mdpi.com

Combination Therapies: Combining a quinazoline-based drug with an inhibitor of a different signaling pathway can prevent the cancer cells from escaping through alternative routes. nih.gov

Targeting Downstream Effectors: Developing inhibitors for proteins that act downstream of the primary target can be an effective way to circumvent resistance.

Hybrid Molecules: The creation of hybrid molecules that incorporate two or more pharmacophores into a single entity can target multiple pathways simultaneously, potentially reducing the likelihood of resistance. rsc.orgnih.govnih.gov

Long-Term Research Trajectories for Quinazoline-Based Therapeutics

The future of quinazoline-based therapeutics is bright, with several exciting research trajectories on the horizon. nih.gov

Personalized Medicine: As our understanding of the genetic basis of disease grows, the development of quinazoline-based drugs tailored to specific patient populations with particular genetic mutations will become increasingly important. nih.gov

Targeting Protein-Protein Interactions: Many disease processes are driven by aberrant protein-protein interactions. Designing quinazolinamine-based molecules that can modulate these interactions represents a challenging but potentially very rewarding area of research.

Novel Drug Delivery Systems: The use of nanotechnology and other advanced drug delivery systems can improve the therapeutic index of quinazoline-based drugs by enhancing their delivery to the target site and reducing off-target effects. nih.gov

Q & A

Q. What are the most effective synthetic routes for 8-Chloro-2-methylquinazolin-4-amine, and how do reaction conditions influence yield?

Methodological Answer:

  • Electrochemical synthesis : Utilize 2-aminobenzamide precursors with aluminum/carbon electrodes in acetic acid under mild conditions (room temperature, undivided cell) to achieve oxidative cyclization. This avoids high temperatures and transition-metal catalysts, yielding 2-methylquinazolin-4-ones, which can be functionalized with chlorine substituents .
  • Nucleophilic substitution : React 4-chloroquinazoline derivatives with methylamine or methyl-containing nucleophiles in polar aprotic solvents (e.g., DMF) with Hünig’s base. Optimize stoichiometry and reaction time (e.g., 2 hours at room temperature) to achieve >95% yield, as demonstrated in analogous quinazolin-4-amine syntheses .

Q. What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR in DMSO-d6_6 to resolve methyl (δ 2.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare coupling constants (e.g., J=5.5HzJ = 5.5 \, \text{Hz} for methylene groups) to confirm regiochemistry .
  • X-ray crystallography : Employ SHELX software for structure refinement. Grow crystals via slow evaporation of methanol/ethyl acetate mixtures, ensuring resolution of chlorine and methyl substituents in the quinazoline core .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

Methodological Answer:

  • Kinase inhibition assays : Screen against CDC2-like kinases (CLK1–4) using ATP-competitive binding assays. Use Reaction Biology Corporation’s protocols with 10 µM compound concentrations and measure IC50_{50} values via fluorescence polarization .
  • Apoptosis induction : Assess caspase-3 activation in live-cell assays (e.g., high-throughput fluorometric methods) to identify pro-apoptotic activity, as validated for structurally related 2-chloro-N-(4-methoxyphenyl)quinazolin-4-amine derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

Methodological Answer:

  • Functional selection : Use hybrid functionals (e.g., B3-LYP) with 6-31G(d,p) basis sets to model charge distribution and frontier molecular orbitals. Becke’s exchange-correlation functional (B88) ensures accurate asymptotic behavior for chlorine’s electron-withdrawing effects .
  • Vibrational analysis : Apply scaling factors (0.96–0.98) to harmonic frequencies calculated via DFT to match experimental IR spectra, focusing on NH2_2 stretching (3300–3500 cm1^{-1}) and C-Cl vibrations (650–750 cm1^{-1}) .

Q. What strategies optimize substituent effects to enhance the bioactivity of this compound derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., morpholine, benzodioxole) at the 6-position via Suzuki-Miyaura coupling. Use Pd(PPh3_3)4_4/Na2_2CO3_3 in DMF (microwave, 150°C) to improve solubility and target affinity .
  • Anti-inflammatory potential : Synthesize spiro-quinazoline analogs and evaluate COX-2 inhibition via ELISA, referencing methods for quinazoline-based anti-inflammatory agents .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

Methodological Answer:

  • Reaction reproducibility : Control moisture-sensitive steps (e.g., LiCl washes in workup) and validate purity via LCMS (Agilent Diode Array Detector, 4–100% acetonitrile gradient) to exclude side products .
  • Bioassay normalization : Use internal standards (e.g., staurosporine for kinase assays) and adjust for solvent effects (DMSO ≤0.1% v/v) to minimize variability in IC50_{50} measurements .

Q. What mechanistic insights explain the role of the 8-chloro substituent in quinazoline reactivity?

Methodological Answer:

  • Electrophilic aromatic substitution (EAS) : The chloro group directs electrophiles to the 5- and 7-positions via resonance effects. Confirm using 13C^{13}C NMR chemical shifts (δ 120–130 ppm for activated carbons) .
  • Hydrogen-bonding interactions : In kinase binding, the chloro group stabilizes hydrophobic pockets, as shown in molecular docking studies with CLK1 (PDB: 4ZXX) .

Q. How can low yields in palladium-catalyzed cross-coupling reactions of this compound be mitigated?

Methodological Answer:

  • Catalyst optimization : Replace Pd(PPh3_3)4_4 with XPhos-Pd-G3 for sterically hindered substrates. Preclude boronic acid protodeboronation by maintaining pH > 7 (Na2_2CO3_3) and inert atmospheres .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 150°C for 1 hour) to minimize decomposition, as demonstrated in analogous quinazoline derivatizations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.